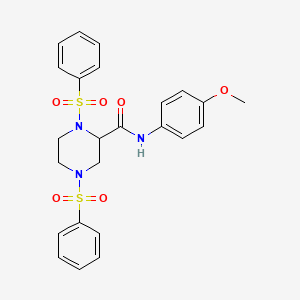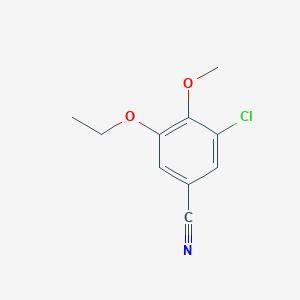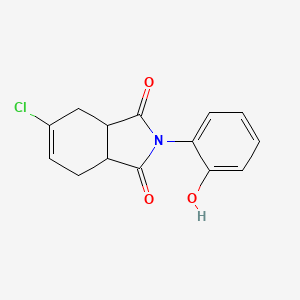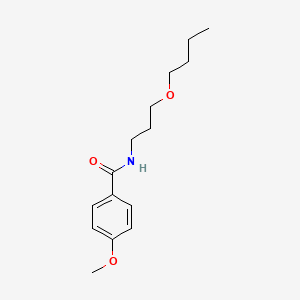
N-(4-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 594.73 g/mol. MPSP is a piperazine-based compound that has been synthesized through various methods, and it has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of MPSP is complex and not fully understood. It has been suggested that MPSP exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in inflammation and cancer cell growth. MPSP has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines and prostaglandins. Additionally, MPSP has been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPSP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which play a crucial role in the pathogenesis of various diseases. Additionally, MPSP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPSP has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPSP has several advantages as a research tool. It is a potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying inflammation and cancer cell growth. Additionally, MPSP has neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases. However, there are also some limitations to using MPSP in lab experiments. It is a complex compound that requires careful attention to detail in its synthesis and handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on MPSP. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of MPSP, which may lead to the development of new therapeutic agents. Another area of interest is the development of new applications for MPSP, such as in the treatment of autoimmune diseases and infectious diseases. Overall, MPSP is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
MPSP has been synthesized through several methods, including the reaction of 4-methoxyaniline with piperazine in the presence of sulfuric acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. Another method involves the reaction of N-(4-methoxyphenyl)piperazine with bis(phenylsulfonyl)amide in the presence of triethylamine. The synthesis of MPSP is a complex process that requires careful attention to detail and precise reaction conditions.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. MPSP has been found to have potent anti-inflammatory and anti-tumor properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPSP has been found to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S2/c1-33-20-14-12-19(13-15-20)25-24(28)23-18-26(34(29,30)21-8-4-2-5-9-21)16-17-27(23)35(31,32)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZFTSLOOJXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

